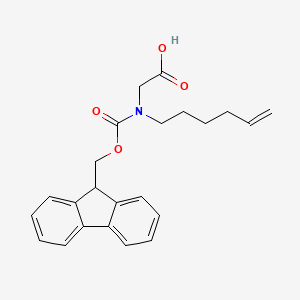
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound formed by the interaction of lead ions with 2,2,6,6-tetramethylheptane-3,5-dione
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of lead salts, such as lead(II) acetate, with 2,2,6,6-tetramethylheptane-3,5-dione in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as:
[ \text{Pb(CH}_3\text{COO)}_2 + \text{2,2,6,6-tetramethylheptane-3,5-dione} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar lead salts and 2,2,6,6-tetramethylheptane-3,5-dione. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the lead ion to a lower oxidation state.
Substitution: The ligand (2,2,6,6-tetramethylheptane-3,5-dione) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions may involve reagents like ammonia or other chelating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while reduction could produce lead metal or lower oxidation state lead compounds.
Aplicaciones Científicas De Investigación
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism by which Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the lead ion with the ligand. This coordination can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Lead(2+);acetylacetonate: Another lead coordination compound with similar properties but different ligand.
Lead(2+);2,4-pentanedione: Similar coordination compound with a different diketone ligand.
Lead(2+);2,2,6,6-tetramethyl-3,5-heptanedione: A closely related compound with slight variations in the ligand structure.
Uniqueness
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to the specific steric and electronic properties imparted by the 2,2,6,6-tetramethylheptane-3,5-dione ligand
Propiedades
Fórmula molecular |
C22H38O4Pb |
|---|---|
Peso molecular |
574 g/mol |
Nombre IUPAC |
lead(2+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
Clave InChI |
QZJYCHAISVLQKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


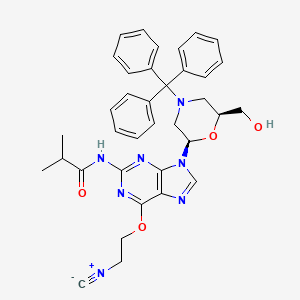
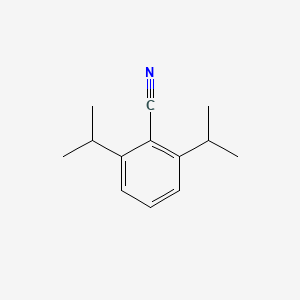

![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)

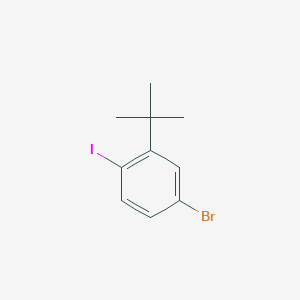
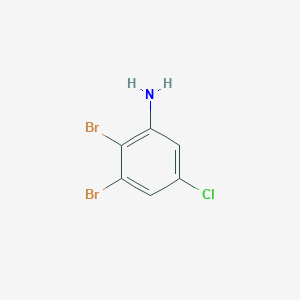
![2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)

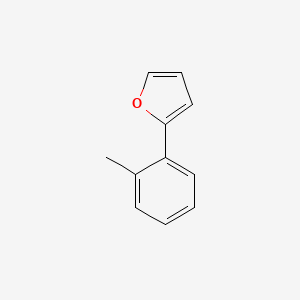
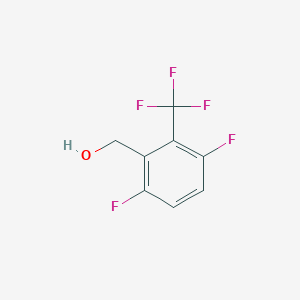
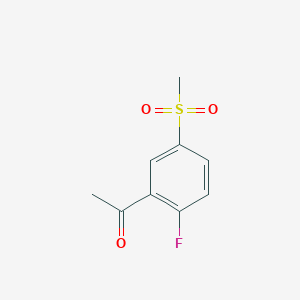
![[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15204861.png)
